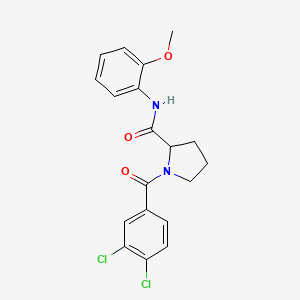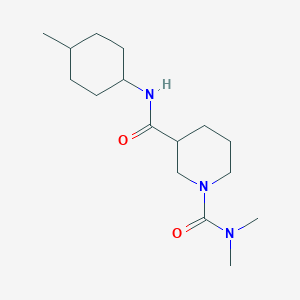
(5-Chloro-4-iodo-2-methoxyphenyl)-morpholin-4-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-4-iodo-2-methoxyphenyl)-morpholin-4-ylmethanone, also known as CMI, is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in various fields such as medicine, pharmacology, and chemistry.
Aplicaciones Científicas De Investigación
(5-Chloro-4-iodo-2-methoxyphenyl)-morpholin-4-ylmethanone has been extensively studied for its potential applications in various scientific fields. In pharmacology, this compound has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for the development of new drugs. In chemistry, this compound has been used as a building block for the synthesis of other compounds with potential biological activity. Additionally, this compound has been used as a tool in molecular biology research to study the function of certain proteins and enzymes.
Mecanismo De Acción
The exact mechanism of action of (5-Chloro-4-iodo-2-methoxyphenyl)-morpholin-4-ylmethanone is not yet fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting certain enzymes and signaling pathways in cells. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce the production of inflammatory cytokines. In animal studies, this compound has been shown to have analgesic and anti-inflammatory effects, as well as anti-tumor activity. However, further studies are needed to determine the safety and efficacy of this compound in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (5-Chloro-4-iodo-2-methoxyphenyl)-morpholin-4-ylmethanone in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have a wide range of biological activities, making it a versatile tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity, as some studies have suggested that this compound may have adverse effects on certain organs such as the liver and kidneys.
Direcciones Futuras
There are several potential future directions for research on (5-Chloro-4-iodo-2-methoxyphenyl)-morpholin-4-ylmethanone. One area of interest is the development of new drugs based on the structure of this compound, particularly for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential effects on human health. Finally, the synthesis of new derivatives of this compound with improved biological activity and reduced toxicity could also be an area of future research.
Métodos De Síntesis
The synthesis of (5-Chloro-4-iodo-2-methoxyphenyl)-morpholin-4-ylmethanone involves the reaction of 5-chloro-2-methoxyaniline with iodine in the presence of sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This salt is then coupled with morpholine-4-carbonyl chloride to obtain the final product, this compound.
Propiedades
IUPAC Name |
(5-chloro-4-iodo-2-methoxyphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClINO3/c1-17-11-7-10(14)9(13)6-8(11)12(16)15-2-4-18-5-3-15/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTZLXXYWZBCDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)N2CCOCC2)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClINO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7517670.png)

![[2-(Dimethylamino)pyridin-4-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B7517692.png)

